molecular formula C13H13BrO4 B2810254 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid CAS No. 385390-94-3

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid

Cat. No.: B2810254
CAS No.: 385390-94-3
M. Wt: 313.147
InChI Key: LXKISVZLLQENGS-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a tert-butyl group at the 2nd position, a hydroxyl group at the 5th position, and a carboxylic acid group at the 3rd position on the benzofuran ring

Scientific Research Applications

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in a Suzuki–Miyaura coupling, the reaction involves an oxidative addition step and a transmetalation step .

Safety and Hazards

As with all chemicals, safe handling should be a priority. Brominated compounds can be hazardous and cause skin and eye irritation. Proper protective equipment should be worn when handling such chemicals .

Future Directions

The compound could potentially be used as a building block in the synthesis of more complex molecules. Its utility would depend on the specific properties conferred by its bromine, hydroxyl, tert-butyl, and carboxylic acid groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of a suitable precursor, such as 2-(tert-butyl)-5-hydroxyphenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction leads to the formation of the benzofuran ring system, followed by bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced reaction monitoring techniques can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products Formed

    Oxidation: Formation of 6-Bromo-2-(tert-butyl)-5-oxobenzofuran-3-carboxylic acid.

    Reduction: Formation of 6-Bromo-2-(tert-butyl)-5-hydroxybenzofuran-3-methanol.

    Substitution: Formation of 6-Azido-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid or 6-Thiocyanato-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

    6-Iodo-2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-Bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs

Properties

IUPAC Name

6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-13(2,3)11-10(12(16)17)6-4-8(15)7(14)5-9(6)18-11/h4-5,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKISVZLLQENGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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